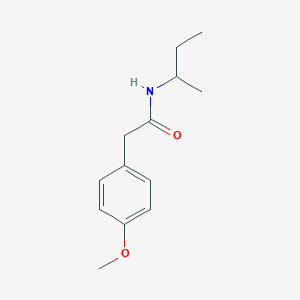![molecular formula C15H17NO2S B5123648 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5123648.png)
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide, also known as MTME, is a chemical compound that has been widely studied in scientific research. MTME is a thienylacetamide derivative that has been shown to have potential therapeutic effects in various biological systems. In
Wirkmechanismus
The mechanism of action of 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce pain in animal models of inflammation and neuropathic pain. In addition, 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have low toxicity in animal models. However, there are also some limitations to using 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other signaling pathways. In addition, its effects may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide. One area of research could be to further elucidate its mechanism of action and identify its molecular targets. Another area of research could be to investigate its potential therapeutic effects in other disease models, such as autoimmune diseases and neurodegenerative diseases. In addition, further optimization of the synthesis method could lead to more efficient and cost-effective production of 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide.
Synthesemethoden
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide can be synthesized through a multistep process involving the reaction of 2-bromo-3-methoxybenzoic acid with 5-methylthiophene-2-carbaldehyde to form an intermediate. This intermediate is then reacted with methylamine to form the final product, 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide. The synthesis method has been optimized to achieve a high yield of 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide with high purity.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to have potential therapeutic effects in various biological systems. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-N-[(5-methylthiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-6-7-14(19-11)10-16-15(17)9-12-4-3-5-13(8-12)18-2/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQMMMONAGZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5123566.png)
![N-(3-{[2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5123574.png)
![ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B5123576.png)
![4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5123582.png)

![(3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5123604.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B5123610.png)
![2,4-di-tert-butyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5123618.png)

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5123654.png)
![ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate hydrochloride](/img/structure/B5123659.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(isobutylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5123670.png)
![N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)